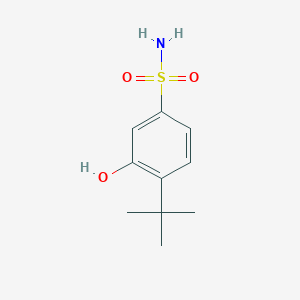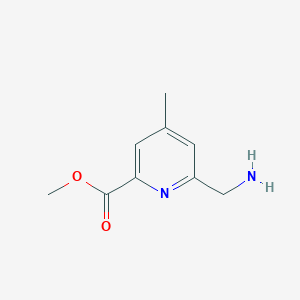
6-Bromo-4-nitropyridine-2-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-4-nitropyridine-2-sulfonyl chloride is a chemical compound with the molecular formula C5H2BrClN2O4S and a molecular weight of 301.50 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its reactivity and is used in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-nitropyridine-2-sulfonyl chloride typically involves the nitration of 6-bromo-2-pyridinesulfonyl chloride. The reaction conditions often include the use of strong nitrating agents such as nitric acid and sulfuric acid under controlled temperatures to ensure the selective nitration at the 4-position of the pyridine ring .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
6-Bromo-4-nitropyridine-2-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and nitro groups on the pyridine ring make it susceptible to nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the sulfonyl chloride group, to form sulfonic acids or sulfonates.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are used in hydrogenation reactions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Major Products Formed
Substitution: Products include various substituted pyridines depending on the nucleophile used.
Reduction: The major product is 6-bromo-4-aminopyridine-2-sulfonyl chloride.
Oxidation: Products include 6-bromo-4-nitropyridine-2-sulfonic acid or its salts.
科学的研究の応用
6-Bromo-4-nitropyridine-2-sulfonyl chloride has several applications in scientific research:
作用機序
The mechanism of action of 6-Bromo-4-nitropyridine-2-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in the synthesis of various derivatives and in the modification of biomolecules .
類似化合物との比較
Similar Compounds
2-Bromo-4-nitropyridine: Similar in structure but lacks the sulfonyl chloride group, making it less reactive in certain types of chemical reactions.
4-Nitropyridine-2-sulfonyl chloride: Lacks the bromine atom, which affects its reactivity and the types of reactions it can undergo.
6-Chloro-4-nitropyridine-2-sulfonyl chloride: Similar but with a chlorine atom instead of bromine, which can influence its chemical properties and reactivity.
Uniqueness
6-Bromo-4-nitropyridine-2-sulfonyl chloride is unique due to the presence of both bromine and sulfonyl chloride groups, which confer high reactivity and versatility in chemical synthesis. This makes it a valuable compound in the development of pharmaceuticals, agrochemicals, and other specialty chemicals .
特性
分子式 |
C5H2BrClN2O4S |
|---|---|
分子量 |
301.50 g/mol |
IUPAC名 |
6-bromo-4-nitropyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C5H2BrClN2O4S/c6-4-1-3(9(10)11)2-5(8-4)14(7,12)13/h1-2H |
InChIキー |
SIKZDMUAAATXGU-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(N=C1S(=O)(=O)Cl)Br)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![6-Fluoro-3,4-dihydro-2H-spiro[isoquinoline-1,3'-oxetane]](/img/structure/B14847715.png)


